(4-Amino-3,5-dibromophenyl)acetic acid physical and chemical properties
(4-Amino-3,5-dibromophenyl)acetic acid physical and chemical properties
An In-depth Technical Guide to (4-Amino-3,5-dibromophenyl)acetic acid: Properties, Synthesis, and Applications
Introduction
(4-Amino-3,5-dibromophenyl)acetic acid is a halogenated aromatic amino acid derivative. Its structural framework, featuring a phenylacetic acid core, an aniline moiety, and heavy atom (bromine) substitution, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The presence of multiple reactive functional groups—a carboxylic acid, an aromatic amine, and activated positions on the benzene ring—offers a versatile scaffold for chemical modification and the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, potential synthetic routes, key experimental protocols for characterization, and prospective applications in drug development.
Chemical Identity and Structure
The fundamental identity of (4-Amino-3,5-dibromophenyl)acetic acid is established by its unique molecular structure and identifiers. The molecule consists of a central benzene ring substituted with an acetic acid group, an amino group, and two bromine atoms at positions 3 and 5 relative to the acetic acid substituent.
Caption: Chemical structure of (4-Amino-3,5-dibromophenyl)acetic acid.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 191869-08-6 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [1] |
| Molecular Weight | 308.96 g/mol | [1][2][3] |
| InChI | 1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) | [1] |
| InChIKey | KIYIWMWVYLKCAZ-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. While comprehensive experimental data for this specific molecule is sparse in the public domain, key properties have been reported by commercial suppliers, and others can be estimated based on structurally related compounds.
Table 2: Physical and Chemical Properties
| Property | Value | Notes and References |
|---|---|---|
| Physical Form | Solid | [1] |
| Melting Point | 156-158 °C | Data for the related compound 4-Amino-3,5-dibromophenol.[4] The actual value may differ. |
| Boiling Point | ~324 °C | Predicted value for the related compound Amino(4-bromophenyl)acetic acid.[5] Experimental determination is required. |
| Water Solubility | Low | Expected due to the hydrophobic aromatic ring and bromine substituents. |
| pKa (acidic) | ~2.7 | Predicted for the carboxylic acid group based on Amino(4-bromophenyl)acetic acid.[5] |
| pKa (basic) | ~9.8 | Predicted for the amino group based on Amino(4-bromophenyl)acetic acid.[5] |
| Storage | Ambient temperature, sealed in a dry environment |[1][3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route for (4-Amino-3,5-dibromophenyl)acetic acid can be conceptualized starting from 4-aminophenylacetic acid. The synthesis involves the direct bromination of the aromatic ring, where the amino group directs the electrophilic substitution to the ortho positions.
Caption: Proposed synthesis of (4-Amino-3,5-dibromophenyl)acetic acid.
This approach is analogous to established methods for the bromination of activated aromatic systems, such as the synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine.[6] The choice of glacial acetic acid as a solvent is common for such reactions as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.[6][7]
Chemical Reactivity
The reactivity of (4-Amino-3,5-dibromophenyl)acetic acid is governed by its three primary functional groups:
-
Aromatic Amine: The amino group can undergo diazotization, acylation, and alkylation reactions. It also activates the aromatic ring towards further electrophilic substitution, although the existing bromine atoms are deactivating.
-
Carboxylic Acid: This group can be converted into esters, amides, and acid chlorides, providing a key handle for conjugation to other molecules. This is a common strategy in prodrug development to enhance properties like bioavailability.[8]
-
Aromatic Ring: The bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures.
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structure is emblematic of scaffolds used in medicinal chemistry. Phenylacetic acid derivatives are found in numerous pharmaceuticals, and the introduction of amino and bromo groups provides vectors for rational drug design.
-
Scaffold for Synthesis: As a substituted amino acid, it can be used as a building block in peptide synthesis or as a starting material for heterocyclic chemistry.[9]
-
Fragment-Based Drug Discovery: The molecule could serve as a fragment for screening against biological targets. The dibromophenyl moiety can occupy hydrophobic pockets in proteins, while the amino and carboxyl groups can form key hydrogen bond interactions.
-
Neuroactive Compound Analogs: The core structure is related to antagonists of the NMDA receptor, which are investigated for treating neurodegenerative diseases.[9]
-
Intermediate for Biologically Active Molecules: Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, often enhancing metabolic stability or binding affinity.[10][11]
Experimental Protocols for Characterization and Analysis
To ensure the identity and purity of (4-Amino-3,5-dibromophenyl)acetic acid, a series of analytical experiments are required. The following protocols are designed to provide a self-validating system for its characterization.
Protocol: Structural Elucidation via NMR, IR, and MS
Objective: To confirm the molecular structure of the synthesized compound.
Causality: This multi-technique approach provides orthogonal data points. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the key functional groups. Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.
Methodology:
-
Sample Preparation:
-
For NMR: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will solubilize the compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.
-
For IR: Prepare a potassium bromide (KBr) pellet containing ~1% of the compound or analyze as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
For MS: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI).
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A singlet corresponding to the two aromatic protons (Ar-H).
-
A singlet for the methylene protons (-CH₂-).
-
Broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons. The chemical shifts of these will be concentration and temperature-dependent.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled spectrum.
-
Expected Signals: Six distinct signals for the eight carbon atoms are expected due to molecular symmetry: C=O, -CH₂-, and four signals for the aromatic carbons (C-Br, C-N, C-C, C-H).
-
-
FT-IR Spectroscopy:
-
Scan from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
N-H stretching from the primary amine (~3500-3300 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C-Br stretches in the fingerprint region (< 800 cm⁻¹).
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze in both positive and negative ESI modes.
-
Expected Result: The spectrum should show a characteristic isotopic cluster for two bromine atoms (¹Br/⁸¹Br). The measured monoisotopic mass should be within 5 ppm of the calculated value for C₈H₇Br₂NO₂ (Calculated [M+H]⁺: 309.8918).
-
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of the compound and identify any potential impurities.
Causality: HPLC is a robust and sensitive method for separating the target compound from starting materials, by-products, and degradation products. A gradient elution method is chosen to ensure that compounds with a wide range of polarities are effectively separated and eluted from the column.
Caption: Workflow for purity analysis via reverse-phase HPLC.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Detection: Monitor at 254 nm.
-
Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Safety and Handling
As a laboratory chemical, (4-Amino-3,5-dibromophenyl)acetic acid must be handled with appropriate precautions.
-
Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][12] The signal word is "Warning" and the GHS pictogram is GHS07 (exclamation mark).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust.[12] Avoid contact with skin and eyes.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
First Aid:
References
-
U.S. Environmental Protection Agency (EPA). Amino(4-bromophenyl)acetic acid Properties. [Link]
-
PrepChem. Synthesis of 4-amino-3-bromophenylacetic acid. [Link]
-
Hoffman Fine Chemicals. 4-Amino-3,5-dibromophenol Product Page. [Link]
-
PubChem. 4-Amino-3,5-dibromophenol Compound Summary. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Acetic acid. [Link]
-
PubChem. (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-(((2-amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol (1/1) Compound Summary. [Link]
-
MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
Office of Scientific and Technical Information (OSTI). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
-
Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
-
Beilstein Journal of Organic Chemistry. Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]
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